
1,1'-(Propane-1,1-diyl)bis(2-methylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Propane-1,1-diyl)bis(2-methylbenzene) is an organic compound with the molecular formula C18H22. It is also known as 1,3-diphenylpropane. This compound features a propane backbone with two 2-methylbenzene (toluene) groups attached at the 1 and 1’ positions. It is a derivative of propane and is characterized by its aromatic properties due to the presence of benzene rings.
準備方法
Synthetic Routes and Reaction Conditions: 1,1’-(Propane-1,1-diyl)bis(2-methylbenzene) can be synthesized through various methods. One common approach involves the Friedel-Crafts alkylation reaction, where 2-methylbenzene (toluene) reacts with 1,3-dichloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: Industrial production of 1,1’-(Propane-1,1-diyl)bis(2-methylbenzene) often involves similar Friedel-Crafts alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final compound in its pure form.
化学反応の分析
Types of Reactions: 1,1’-(Propane-1,1-diyl)bis(2-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H) in the presence of a palladium catalyst (Pd/C), converting the aromatic rings to cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene rings can undergo nitration, sulfonation, or halogenation using reagents like nitric acid (HNO), sulfuric acid (HSO), or halogens (Cl, Br).
Common Reagents and Conditions:
Oxidation: KMnO in acidic or basic medium.
Reduction: H gas with Pd/C catalyst.
Substitution: HNO for nitration, HSO for sulfonation, Cl or Br for halogenation.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Nitro, sulfo, or halogenated derivatives of the original compound.
科学的研究の応用
1,1’-(Propane-1,1-diyl)bis(2-methylbenzene) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially in designing molecules with specific pharmacological effects.
Industry: It is utilized in the production of polymers, resins, and other materials due to its aromatic stability and reactivity.
作用機序
The mechanism by which 1,1’-(Propane-1,1-diyl)bis(2-methylbenzene) exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the benzene rings act as nucleophiles, attacking electrophilic species to form substituted products. The molecular targets and pathways involved vary based on the derivative and its intended use, such as binding to specific enzymes or receptors in biological systems.
類似化合物との比較
1,3-Diphenylpropane: Similar structure but without the methyl groups on the benzene rings.
1,1’-(1,3-Propanediyl)bis(benzene): Lacks the methyl groups on the benzene rings.
1,1’-(1-Methyl-1,3-propanediyl)bis(benzene): Contains a methyl group on the propane backbone.
Uniqueness: 1,1’-(Propane-1,1-diyl)bis(2-methylbenzene) is unique due to the presence of methyl groups on the benzene rings, which can influence its reactivity and physical properties. These methyl groups can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its analogs.
特性
CAS番号 |
114511-55-6 |
|---|---|
分子式 |
C17H20 |
分子量 |
224.34 g/mol |
IUPAC名 |
1-methyl-2-[1-(2-methylphenyl)propyl]benzene |
InChI |
InChI=1S/C17H20/c1-4-15(16-11-7-5-9-13(16)2)17-12-8-6-10-14(17)3/h5-12,15H,4H2,1-3H3 |
InChIキー |
YYOQXKIVJCZFBC-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=CC=C1C)C2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



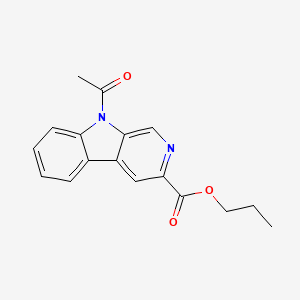

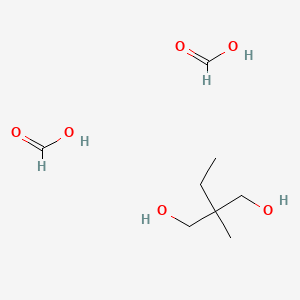
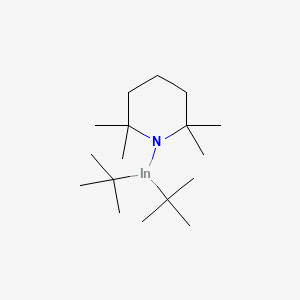
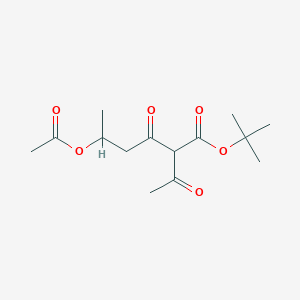
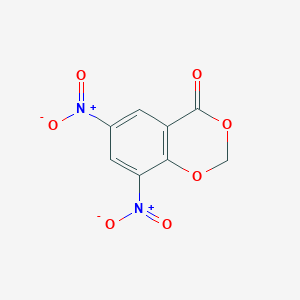
![3-(3-Phenyl-1H-pyrazol-1-yl)-1H-1lambda~6~-thieno[3,4-d][1,2]thiazole-1,1-dione](/img/structure/B14293129.png)
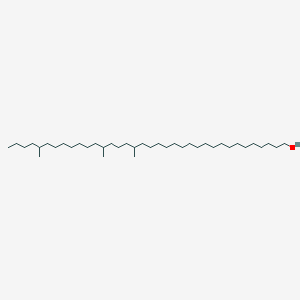

![5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole](/img/structure/B14293142.png)


![2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14293165.png)
